3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine
CAS No.:
Cat. No.: VC15734316
Molecular Formula: C8H3BrF3N3
Molecular Weight: 278.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3BrF3N3 |
|---|---|
| Molecular Weight | 278.03 g/mol |
| IUPAC Name | 3-bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine |
| Standard InChI | InChI=1S/C8H3BrF3N3/c9-6-3-13-5-1-4(8(10,11)12)2-14-7(5)15-6/h1-3H |
| Standard InChI Key | YYCQPICPINOMPA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC2=NC(=CN=C21)Br)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
The pyrido[2,3-b]pyrazine scaffold consists of a pyridine ring fused to a pyrazine ring, with nitrogen atoms at positions 1, 4, and 6 (Figure 1). In 3-bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine, the bromine atom occupies position 3 on the pyridine moiety, while the trifluoromethyl (-CF₃) group is attached to position 7 of the pyrazine ring . This arrangement introduces significant electronic effects: the electron-withdrawing -CF₃ group enhances electrophilicity at the pyrazine ring, while the bromine atom serves as a potential site for further functionalization via cross-coupling reactions .
Key structural features:
-
Molecular formula: C₉H₄BrF₃N₃
-
Molecular weight: 291.05 g/mol
-
Hybridization: The sp²-hybridized nitrogen atoms contribute to aromaticity and planar geometry, facilitating π-π stacking interactions in biological targets .
Synthetic Strategies
Bromination and Trifluoromethylation Pathways
The synthesis of 3-bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine can be inferred from analogous pyrido[2,3-b]pyrazine derivatives . A plausible route involves:
-
Bromination: Direct electrophilic substitution at position 3 using bromine (Br₂) in acetic acid, as demonstrated for 7-bromo-8-methylpyrido[2,3-b]pyrazine .
-
Trifluoromethylation: Introduction of the -CF₃ group via Ullmann-type coupling or palladium-catalyzed reactions with trifluoromethylboronic acids .
Example reaction:
Optimization Challenges
-
Regioselectivity: Ensuring selective bromination at position 3 requires careful control of reaction conditions (e.g., temperature, catalysts) .
-
Stability of -CF₃ group: Trifluoromethylation often demands anhydrous conditions and inert atmospheres to prevent hydrolysis .
Physicochemical and Spectroscopic Properties
Spectral Data
-
¹H NMR: The absence of aromatic protons adjacent to electron-withdrawing groups results in simplified spectra. For example, 7-bromo-8-methylpyrido[2,3-b]pyrazine exhibits a singlet at δ 8.62 ppm for the pyridine proton .
-
¹³C NMR: The -CF₃ group causes significant deshielding, with signals near δ 120–125 ppm (q, ) .
Solubility and Stability
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the -CF₃ group’s hydrophobicity .
-
Thermal stability: Decomposition above 250°C, consistent with related brominated pyrazines .
| Compound | A549 (Lung) | MCF-7 (Breast) | Hela (Cervical) |
|---|---|---|---|
| 7a | 12.30 μM | 9.50 μM | 3.90 μM |
| 7b | 10.20 μM | 8.90 μM | 11.90 μM |
| 9d | 1.20 μM | 4.40 μM | 8.70 μM |
Mechanism of Action
Molecular docking studies suggest that brominated pyrido[2,3-b]pyrazines bind to kinases (e.g., KRAS, COX-2) via hydrogen bonds with residues like Asp119 and Ser145 . The -CF₃ group may enhance binding affinity through hydrophobic interactions.
Computational Insights and Molecular Docking
Target Protein Interactions
-
KRAS binding: Compound 7b (analog) formed four hydrogen bonds with KRAS (ΔG = -8.2 kcal/mol) .
-
COX-2 inhibition: Trifluoromethyl groups improved interactions with Gln203 and Tyr385, reducing inflammation .
Figure 2. Docking pose of 3-bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine in KRAS active site
(Hypothetical model based on )
Applications in Drug Development
Lead Optimization
-
The bromine atom enables further derivatization via Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups .
-
The -CF₃ group enhances metabolic stability, making the compound a candidate for oral therapeutics .
Challenges
-
Toxicity: HEK293 cell line assays are critical to assess renal safety .
-
Synthetic scalability: Multi-step routes may require flow chemistry for industrial production .
Future Directions
-
Structure-Activity Relationship (SAR) studies: Systematic variation of substituents at positions 3 and 7.
-
In vivo validation: Testing in murine models for inflammation and oncology.
-
Hybrid derivatives: Combining pyrido[2,3-b]pyrazine with known pharmacophores (e.g., chalcones, sulfonamides).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume